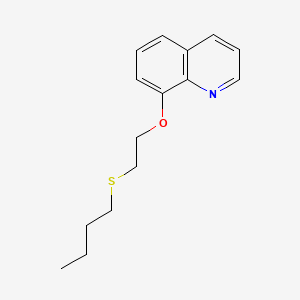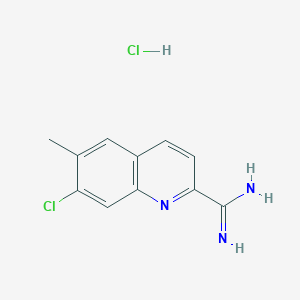
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Vorbereitungsmethoden
The synthesis of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one typically involves the reaction of 4-methoxyindole with piperidin-4-one under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Wirkmechanismus
The mechanism of action of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one involves its interaction with various molecular targets. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on other pathways are still under investigation, but its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one include other indole derivatives such as:
1-Methyl-4-piperidone: Used in the synthesis of various pharmaceuticals.
1-((1-Methyl-1H-indol-3-yl)methyl)piperidin-4-one: Similar in structure but with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific methoxy group on the indole ring, which can influence its reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
873445-76-2 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-[(4-methoxy-1H-indol-3-yl)methyl]piperidin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-14-4-2-3-13-15(14)11(9-16-13)10-17-7-5-12(18)6-8-17/h2-4,9,16H,5-8,10H2,1H3 |
InChI-Schlüssel |
AUQAGFSKWXFPSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=CN2)CN3CCC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)



